Fmoc-NH-PEG4-CH2COOH

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

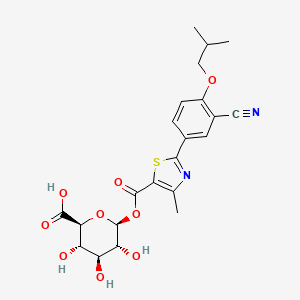

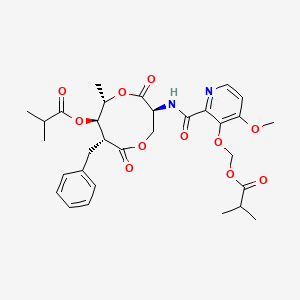

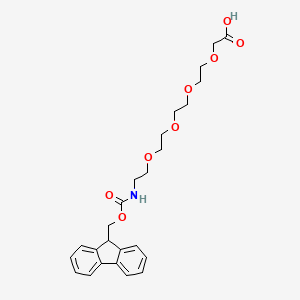

Fmoc-NH-PEG4-CH2COOH is a PEG linker containing an Fmoc-protected amine and a terminal carboxylic acid . The hydrophilic PEG spacer increases solubility in aqueous media . The Fmoc group can be deprotected under basic condition to obtain the free amine which can be used for further conjugations .

Synthesis Analysis

Fmoc-NH-PEG4-CH2COOH is a cleavable ADC linker used in the synthesis of antibody-drug conjugates (ADCs) . It is also a PEG-based PROTAC linker that can be used in the synthesis of PROTACs .Molecular Structure Analysis

The molecular formula of Fmoc-NH-PEG4-CH2COOH is C25H31NO8 . It contains an Fmoc-protected amine and a terminal carboxylic acid .Chemical Reactions Analysis

The Fmoc group in Fmoc-NH-PEG4-CH2COOH can be deprotected under basic condition to obtain the free amine which can be used for further conjugations .Physical And Chemical Properties Analysis

The molecular weight of Fmoc-NH-PEG4-CH2COOH is 473.5 g/mol . It appears as a viscous liquid . The compound has a topological polar surface area of 113 Ų .科学研究应用

Drug Delivery Systems

Fmoc-NH-PEG4-CH2COOH: is utilized in the development of drug delivery systems due to its PEG linker which contains an Fmoc-protected amine and a terminal carboxylic acid . The hydrophilic PEG spacer enhances solubility in aqueous media, making it ideal for creating stable drug conjugates. The Fmoc group can be deprotected to reveal a free amine, which can then be used for further conjugation to drugs, ensuring a controlled release .

Nanotechnology

In nanotechnology, Fmoc-NH-PEG4-CH2COOH serves as a building block for the synthesis of nanomaterials. Its ability to increase solubility and biocompatibility makes it a valuable component in the design of nanocarriers for therapeutic agents, providing a versatile platform for targeted drug delivery .

Antibody-Drug Conjugates (ADCs)

This compound is a cleavable ADC linker used in the synthesis of antibody-drug conjugates . The linker’s stability and cleavability are crucial for the effective delivery and release of the drug at the target site, making Fmoc-NH-PEG4-CH2COOH a significant contributor to the development of ADCs .

PROTAC Linkers

Fmoc-NH-PEG4-CH2COOH: is also employed as a PROTAC linker . PROTACs (Proteolysis Targeting Chimeras) are molecules designed to degrade specific proteins within cells. The PEG-based linker plays a critical role in the molecule’s ability to bind to the target protein and the E3 ubiquitin ligase, leading to the protein’s degradation .

Tissue Engineering

The compound’s derivatives, particularly the Fmoc-derivatives, have shown the capability to form hydrogels that can act as potential materials for tissue engineering. These hydrogels support cell adhesion, survival, and duplication, making them suitable for creating scaffolds that mimic the natural extracellular matrix in tissues .

Biomedical Applications

Fmoc-NH-PEG4-CH2COOH: is used in various biomedical applications, including the development of new materials and functional coatings that are polyethylene glycol-modified. These applications take advantage of the compound’s ability to react with primary amine groups to form stable amide bonds, which is essential in creating biocompatible surfaces .

未来方向

属性

IUPAC Name |

2-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H31NO8/c27-24(28)18-33-16-15-32-14-13-31-12-11-30-10-9-26-25(29)34-17-23-21-7-3-1-5-19(21)20-6-2-4-8-22(20)23/h1-8,23H,9-18H2,(H,26,29)(H,27,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPNLDOFYRFOXLR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCOCCOCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H31NO8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-NH-PEG4-CH2COOH | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(7-ethoxy-4-(3-fluorophenyl)-1-oxophthalazin-2(1H)-yl)-N-methyl-N-(2-methylbenzo[d]oxazol-6-yl)acetamide](/img/structure/B607426.png)